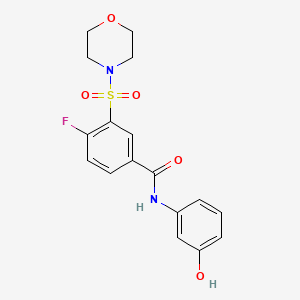
N~1~-(2-chlorophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-chlorophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 52411, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent and selective antagonist of the GABA~A~ receptor, which plays a crucial role in the central nervous system.
Wirkmechanismus
CGP 52411 acts as a competitive antagonist of the GABA~A~ receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. By binding to the receptor and preventing the binding of GABA, CGP 52411 reduces the inhibitory effects of GABA on the receptor, leading to increased neuronal excitability and decreased inhibition.
Biochemical and Physiological Effects:
CGP 52411 has been shown to have a variety of biochemical and physiological effects, including increased neuronal excitability, decreased inhibition, and altered synaptic transmission. It has also been shown to have anxiogenic and proconvulsant effects in animal models, which suggests that it may be useful in studies on anxiety and seizure disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CGP 52411 is its potency and selectivity as a GABA~A~ receptor antagonist, which makes it a valuable tool for studying the function of this receptor. However, one of the limitations of CGP 52411 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of CGP 52411, including further exploration of its effects on the GABA~A~ receptor and its potential applications in the treatment of psychiatric disorders and drug addiction. Additionally, studies on the potential off-target effects of CGP 52411 may help to improve its use as a research tool. Finally, the development of new and more potent GABA~A~ receptor antagonists may provide even more valuable tools for studying the function of this important receptor.
Synthesemethoden
The synthesis of CGP 52411 involves several steps, starting with the reaction of 2,4-dichlorobenzonitrile with 2-chlorophenylmagnesium bromide to form 2-chloro-4-(2-chlorophenyl)benzonitrile. This compound is then reacted with methylsulfonyl chloride in the presence of a base to form N~2~-(methylsulfonyl)-2-chloro-4-(2-chlorophenyl)benzamide. Finally, this compound is reacted with glycine ethyl ester hydrochloride to form CGP 52411.
Wissenschaftliche Forschungsanwendungen
CGP 52411 has been used in a variety of scientific research applications, including studies on the GABA~A~ receptor and its role in the central nervous system. It has been shown to be a potent and selective antagonist of the GABA~A~ receptor, which makes it a valuable tool for studying the function of this receptor. CGP 52411 has also been used in studies on anxiety, depression, and other psychiatric disorders, as well as in studies on drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-24(22,23)20(14-7-6-10(16)8-12(14)18)9-15(21)19-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFWFPCTSJKJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5133389.png)


![2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5133408.png)
![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)
![1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133417.png)
![N-cyclopentyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5133423.png)
![1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5133433.png)
![2-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(ethyl)amino]ethanol](/img/structure/B5133444.png)
![1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5133457.png)
![10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5133474.png)